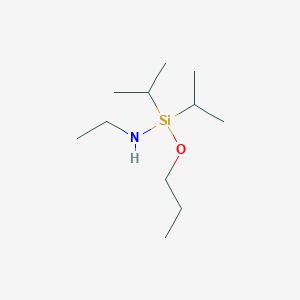
N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” is an organosilicon compound characterized by the presence of silicon, nitrogen, and carbon atoms in its structure. Organosilicon compounds are known for their versatility and are widely used in various industrial applications due to their unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. Common synthetic routes may include:
Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
“N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes.
Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanamines.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism by which “N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom can form stable bonds with various functional groups, facilitating its incorporation into biological systems. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cell surface receptors, modulating cellular responses.
相似化合物的比较
Similar Compounds
Trimethylsilanamine: A simpler organosilicon compound with similar reactivity.
N-Propylsilanamine: Another organosilicon compound with a different alkyl group.
N-Ethylsilanamine: Similar structure but lacks the propoxy group.
Uniqueness
“N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” is unique due to the presence of both ethyl and propoxy groups, which may confer distinct chemical and physical properties compared to other organosilicon compounds
属性
CAS 编号 |
923561-04-0 |
|---|---|
分子式 |
C11H27NOSi |
分子量 |
217.42 g/mol |
IUPAC 名称 |
N-[di(propan-2-yl)-propoxysilyl]ethanamine |
InChI |
InChI=1S/C11H27NOSi/c1-7-9-13-14(10(3)4,11(5)6)12-8-2/h10-12H,7-9H2,1-6H3 |
InChI 键 |
JQJLXWJGSDXEOS-UHFFFAOYSA-N |
规范 SMILES |
CCCO[Si](C(C)C)(C(C)C)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


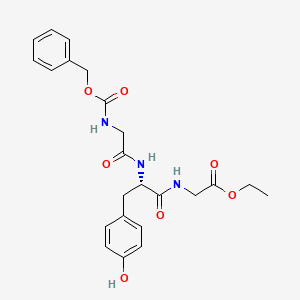
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate](/img/structure/B14162558.png)
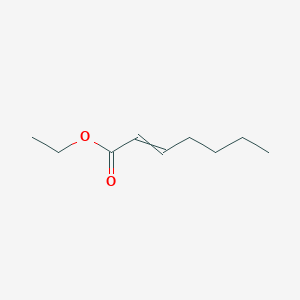
![1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14162569.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B14162570.png)
![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
![Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate](/img/structure/B14162582.png)
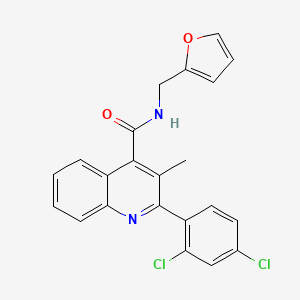

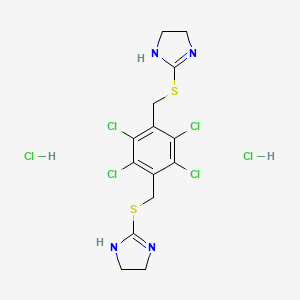

![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)
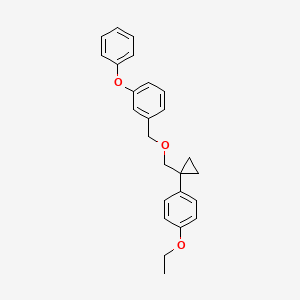
![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)
